(+)-Tamsulosin
Overview
Description
(+)-Tamsulosin is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH). It is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This compound is known for its high selectivity towards alpha-1A adrenergic receptors, which are predominantly found in the prostate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Tamsulosin involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Cyclization: The intermediate undergoes cyclization with 5-(2-aminopropyl)-2-methoxybenzenesulfonamide to form the core structure of this compound.
Resolution: The racemic mixture is resolved using chiral chromatography to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Large-scale sulfonamide formation: Using industrial reactors to handle larger volumes of reactants.
Efficient cyclization: Ensuring complete conversion of intermediates to the desired product.
High-throughput chiral resolution: Utilizing advanced chromatographic techniques to separate the enantiomers efficiently.
Chemical Reactions Analysis
Types of Reactions
(+)-Tamsulosin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines.
Substitution products: Various aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
(+)-Tamsulosin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying alpha-1 adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and muscle relaxation.
Industry: Utilized in the development of new pharmaceuticals targeting alpha-1 adrenergic receptors.
Mechanism of Action
(+)-Tamsulosin exerts its effects by selectively binding to alpha-1A adrenergic receptors in the prostate and bladder neck. This binding inhibits the action of norepinephrine, leading to relaxation of smooth muscles in these areas. The relaxation improves urine flow and reduces the symptoms of BPH. The molecular pathway involves the inhibition of calcium influx into the smooth muscle cells, preventing contraction.
Comparison with Similar Compounds
Similar Compounds
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used in the treatment of BPH.
Doxazosin: A non-selective alpha-1 adrenergic receptor antagonist with similar therapeutic applications.
Terazosin: Similar to doxazosin, used for treating BPH and hypertension.
Uniqueness of (+)-Tamsulosin
This compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes side effects related to blood pressure regulation. This selectivity makes it more effective in targeting the prostate without significantly affecting other tissues.
Biological Activity
(+)-Tamsulosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound exhibits specific biological activities that contribute to its therapeutic effects, particularly in alleviating lower urinary tract symptoms (LUTS). This article delves into the pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.
Pharmacodynamics
This compound selectively targets the alpha-1A and alpha-1D adrenergic receptors, which are predominantly found in the prostate and bladder. This selectivity leads to smooth muscle relaxation in these tissues, enhancing urinary flow and reducing symptoms associated with BPH. The selectivity ratio is significant, with tamsulosin binding to alpha-1A receptors 3.9 to 38 times more than alpha-1B receptors, which are primarily located in vascular tissues .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its high oral bioavailability and extensive protein binding. Key pharmacokinetic parameters are summarized in Table 1.
Parameter | Value (0.4 mg dose) |
---|---|
Absorption | 90% |
Maximum plasma concentration | 3.1-5.3 ng/mL |
Area under the curve (AUC) | 151-199 ng/mL·hr |
Protein binding | 94%-99% (mainly α1-acid glycoprotein) |
Volume of distribution | 16 L |
Tamsulosin's absorption can be affected by food, increasing bioavailability by up to 30% when taken with meals .
Clinical Efficacy
Long-term studies have demonstrated the efficacy of this compound in managing LUTS due to BPH. A notable study involving 609 patients assessed the drug over a period of up to six years. The results indicated sustained improvements in maximum urine flow rates and symptom scores over time, as shown in Table 2.
Study Duration | Maximum Urine Flow Improvement (ml/s) | Total Symptom Score Reduction |
---|---|---|
Baseline | 11.5 | - |
Year 1 | +1.2 | -4.1 |
Year 2 | +2.2 | -4.7 |
Year 6 | Maintained | Maintained |
The incidence of adverse events was low, with only a small percentage experiencing orthostatic hypotension (1.3%) and other side effects such as dizziness and abnormal ejaculation being reported .
Case Studies
Case Study: Tamsulosin-Induced Hyperglycemia
A case study reported a patient developing hyperglycemia shortly after initiating treatment with tamsulosin. The patient's blood glucose levels rose significantly within days of starting the medication, indicating a potential adverse effect related to tamsulosin use . This highlights the importance of monitoring blood glucose levels in patients with diabetes who are prescribed tamsulosin.
Safety Profile
The safety profile of this compound has been extensively evaluated across multiple studies. Common side effects include:
- Dizziness
- Abnormal ejaculation
- Asthenia
- Postural hypotension
Long-term use has not shown any clinically significant changes in blood pressure or pulse rate, making it a favorable option for patients with concurrent antihypertensive therapy .
Properties
IUPAC Name |
5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKJLXJIQTDTD-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106463-17-6 (hydrochloride) | |
Record name | (+)-Tamsulosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401317377 | |
Record name | (+)-Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106138-88-9 | |
Record name | (+)-Tamsulosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106138-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Tamsulosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAMSULOSIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV50K3QKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (+)-tamsulosin?
A1: this compound acts as a competitive antagonist at alpha-1 adrenergic receptors. [, ] It exhibits a higher affinity for the alpha-1A and alpha-1D subtypes relative to the alpha-1B subtype. [] This selectivity profile contributes to its therapeutic effects in conditions like benign prostatic hyperplasia (BPH).
Q2: How does the antagonistic activity of this compound at alpha-1 adrenergic receptors translate to its therapeutic effects in BPH?
A2: By blocking alpha-1 adrenergic receptors in the prostate and bladder neck, this compound induces smooth muscle relaxation in these tissues. [, , ] This relaxation reduces bladder outlet obstruction, improving urine flow and alleviating lower urinary tract symptoms associated with BPH.
Q3: Is this compound a racemic mixture or a single enantiomer? Does this impact its activity?
A3: Pharmaceutical preparations of tamsulosin typically utilize the (+)-enantiomer, which exhibits significantly higher potency than the (-)-enantiomer. [, , ] Studies comparing the two enantiomers directly demonstrate this difference, with (-)-tamsulosin being up to 30-fold less potent in some assays. []
Q4: Are there structural modifications to this compound that can alter its selectivity profile for different alpha-1 adrenergic receptor subtypes?
A4: While the provided research focuses primarily on this compound, broader research on alpha-1 adrenergic receptor antagonists suggests that even subtle structural modifications can influence subtype selectivity. [, , ] Researchers continue to investigate structure-activity relationships to develop compounds with enhanced selectivity profiles.
Q5: What is known about the pharmacokinetics of this compound?
A5: While detailed pharmacokinetic data is not extensively discussed in the provided papers, they indicate that this compound is typically administered orally. [, , ] Research suggests that its absorption can be affected by food intake and that it undergoes metabolism in the liver. []
Q6: Beyond BPH, are there other potential clinical applications of this compound being investigated?
A6: Research suggests potential benefits of this compound in managing ureteral calculi. [, , ] Its smooth muscle relaxant properties may facilitate stone passage by reducing ureteral spasms.
Q7: Have there been any studies investigating the long-term effects of this compound treatment?
A7: The provided research primarily focuses on short-term effects. Some studies, like the retrospective analysis mentioned, assess the long-term use of this compound for BPH management, but further investigation is needed to fully elucidate its long-term impact. []
Q8: How does the efficacy of this compound compare to other alpha-1 adrenergic receptor antagonists used in BPH treatment?
A8: Several studies, including comparative trials, explore the efficacy and safety of this compound in relation to other alpha-blockers like doxazosin, terazosin, and alfuzosin. [, , ] These studies often assess parameters like improvement in IPSS (International Prostate Symptom Score), Qmax (maximum urinary flow rate), and quality of life.
Q9: What analytical methods are commonly employed for the characterization and quantification of this compound?
A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used to analyze this compound in pharmaceutical formulations and biological samples. [, , ]
Q10: Are there any ongoing efforts to develop more sensitive and specific analytical techniques for this compound?
A10: The development of ultra-sensitive methods, such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), demonstrates the continuous refinement of analytical techniques for enhanced sensitivity and selectivity in this compound analysis. [, ]
Q11: What are some of the challenges and limitations encountered in the research and development of this compound and related compounds?
A11: Challenges include understanding the complex interplay between different alpha-1 adrenergic receptor subtypes in various tissues and developing compounds with greater selectivity to minimize potential side effects. [, , ]
Q12: What are some potential future directions for research on this compound?
A12: Further investigation into its long-term effects, potential applications beyond BPH and ureteral calculi, and the development of more targeted drug delivery systems represent promising areas for future research. [, , , ]
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